![molecular formula C15H21NO5 B176447 Boc-2-Methoxy-L-Phenylalanine CAS No. 143415-63-8](/img/structure/B176447.png)
Boc-2-Methoxy-L-Phenylalanine
Overview
Description
Boc-2-Methoxy-L-Phenylalanine is an unnatural amino acid derived from a C-H Activation methodology . It is also known as (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid .
Synthesis Analysis
The synthesis of this compound involves a Pd-mediated C-C bond formation, which can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C15H21NO5 . Its molecular weight is 295.33 .Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis and C-H Activation .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a melting point of 157 °C . The compound should be stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications
Native Chemical Ligation
- Boc-protected derivatives of phenylalanine, like erythro-N-Boc-β-mercapto-l-phenylalanine, have been used in native chemical ligation, a process critical for peptide synthesis. This method, involving the successful ligation of peptides, is vital for producing complex peptide structures (Crich & Banerjee, 2007).
Amino Acid Analogues in Biological Systems
- Boc-protected phenylalanine analogues have been used in the study of biological systems. For example, L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, a photoactivatable analogue of phenylalanine, was synthesized and used to investigate its incorporation into Escherichia coli tRNAPhe (Baldini et al., 1988).
Polymer Chemistry
- Boc-L-phenylalanine has been used in the synthesis of cationic methacrylate polymers. These polymers, with controlled molecular weight and structure, have potential applications in drug delivery and gene transfer, highlighting the role of Boc-protected amino acids in advanced material science (Kumar, Roy, & De, 2012).
DNA Sequencing
- Unnatural amino acids like t-Boc-l-para-amino-phenylalanine have been utilized in the synthesis of FRET cassettes and dideoxynucleotide terminators. These compounds are significant in exploring DNA sequencing potential, demonstrating the role of Boc-protected amino acids in genetic research (Nampalli et al., 2002).
Radioiodination in Peptide Synthesis
- N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester, a derivative of phenylalanine, has been synthesized for radioiodination, used directly in peptide synthesis. This highlights its use in radiolabeled peptide synthesis, important in medical imaging and diagnostics (Wilbur et al., 1993).
Advanced Pharmaceutical Intermediates
- The synthesis of N-Boc-4-Aminomethyl-L-phenylalanine, derived from N-Boc-4-Iodophenylalanine, is crucial for pharmaceutical applications, especially in the synthesis of advanced pharmaceutical intermediates (Hartman & Halczenko, 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-2-Methoxy-L-Phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in the biosynthesis of proteins.
Mode of Action
It is known that this compound was derived from a c-h activation methodology developed by jin-quan yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . This suggests that this compound might interact with its targets through C-H activation and C-C bond formation.
Result of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
properties
IUPAC Name |
(2S)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHKMTAKTUUKEK-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.